TVB-2640, also known as denifanstat, is a small molecule inhibitor specifically targeting fatty acid synthase. It has garnered attention for its potential therapeutic applications in various cancers and metabolic disorders, particularly nonalcoholic steatohepatitis. As the first highly selective fatty acid synthase inhibitor to enter clinical trials, TVB-2640 is being evaluated for its efficacy in treating conditions characterized by aberrant lipid metabolism, such as triple-negative breast cancer and glioblastoma.
TVB-2640 was developed by 3-V Biosciences, Inc., now known as Sagimet Biosciences Inc. It is classified as a fatty acid synthase inhibitor, which plays a crucial role in lipid biosynthesis. The compound has been subjected to various phases of clinical trials, demonstrating its safety and pharmacokinetic profiles in patients with advanced solid tumors .
The synthesis of TVB-2640 involves several key steps that focus on creating a compound capable of selectively inhibiting the ketoacylreductase activity of fatty acid synthase. While specific synthetic routes are proprietary, the general approach involves:
The synthesis process is optimized for yield and purity, with analytical methods such as high-performance liquid chromatography employed to confirm the identity and concentration of TVB-2640 during development .
TVB-2640 has a molecular weight of 439.55 g/mol and features a complex structure that allows it to interact specifically with fatty acid synthase. The precise three-dimensional conformation is critical for its inhibitory activity.
The molecular formula of TVB-2640 is C_{23}H_{28}N_{4}O_{3}, indicating a structure rich in carbon and nitrogen atoms, which contributes to its lipophilicity and ability to penetrate cellular membranes effectively .
TVB-2640 primarily acts through the inhibition of fatty acid synthase, blocking the conversion of acetyl-CoA into fatty acids. This inhibition leads to reduced lipid synthesis in cancer cells, which rely on fatty acids for proliferation.
The mechanism involves competitive inhibition at the active site of fatty acid synthase, preventing substrate access and subsequent enzymatic activity. In vitro studies have shown that treatment with TVB-2640 results in significant reductions in cell viability in various cancer cell lines .
TVB-2640 exerts its effects by disrupting lipid metabolism pathways critical for cancer cell survival. The compound inhibits the ketoacylreductase activity within the fatty acid synthase complex, leading to:
TVB-2640 is characterized by:
Key chemical properties include:
TVB-2640 is being investigated for several scientific uses:
TVB-2640 (denifanstat) is an orally bioavailable, reversible inhibitor that selectively targets the ketoacyl reductase (KR) domain of human fatty acid synthase (FASN), a 273 kDa homodimeric enzyme essential for de novo lipogenesis. Cryo-electron microscopy (cryo-EM) studies at 2.7 Å resolution reveal that TVB-2640 binds within a deep catalytic cavity of the KR domain, forming hydrogen bonds with Arg1401 and Tyr1300 residues. This binding stabilizes a unique closed conformation of the KR active site, sterically hindering NADPH cofactor access and substrate positioning [2] [7]. Unlike porcine FASN homologs, the human FASN-KR domain exhibits a single solvent-accessible opening, which TVB-2640 occupies with high specificity due to its imidazopyridine core structure [2]. The inhibitor’s binding induces long-range twisting motions (∼15°) in the FASN homodimer, propagating conformational changes to adjacent domains, including the dehydratase (DH) and enoyl reductase (ER) regions. This global restructuring disrupts the interdomain cooperativity essential for acyl chain shuttling [2].
Table 1: Structural Features of FASN Domains Targeted by TVB-2640
Domain | Function in FASN | TVB-2640 Binding Site | Key Interactions |
---|---|---|---|
Ketoacyl Reductase (KR) | NADPH-dependent reduction of β-ketoacyl intermediates | Catalytic cavity | Hydrogen bonds with Arg1401, Tyr1300 |
Dehydratase (DH) | Water elimination to form enoyl intermediates | Allosterically modulated | Conformational shift due to KR binding |
Homodimer Interface | Stabilizes FASN quaternary structure | Not directly bound | Induced twisting motion (∼15°) |
TVB-2640’s binding to the KR domain triggers allosteric suppression of distal catalytic sites. Kinetic analyses demonstrate uncompetitive inhibition toward NADPH, where inhibitor affinity increases 3-fold upon NADPH binding, indicating synergistic stabilization of a ternary complex [9]. This reduces KR activity by >80% in cellular assays, quantified via decreased NADPH oxidation rates [6] [9]. Concomitantly, the DH domain undergoes a conformational shift from an "open" to a "closed" state, restricting substrate entry into its catalytic tunnel. Structural studies confirm that TVB-2640 binding increases the distance between DH active sites by 8 Å, impeding the dehydration reaction essential for elongating fatty acid chains [2] [7]. This dual-domain inhibition halts the FASN reaction cycle after the initial condensation step, preventing palmitate synthesis.
Table 2: Enzymatic Activities of FASN Domains Pre- and Post-TV-2640 Inhibition
Domain | Baseline Activity | Post-TV-2640 Activity | Reduction | Mechanism |
---|---|---|---|---|
Ketoacyl Reductase (KR) | 100% (Reference) | <20% | >80% | Steric blockade of NADPH binding |
Dehydratase (DH) | 100% (Reference) | ∼40% | ∼60% | Conformational shift to closed state |
Enoyl Reductase (ER) | 100% (Reference) | ∼75% | ∼25% | Allosteric propagation |
By inhibiting FASN’s KR and DH domains, TVB-2640 depletes cellular palmitate pools—the 16-carbon saturated fatty acid precursor for phospholipids, signaling lipids, and post-translational modifications. In NASH patients, TVB-2640 (50 mg/day) reduced hepatic fat content by 28.0% (P=0.001) and increased the proportion achieving ≥30% relative fat reduction to 61% (vs. 11% in placebo; P<0.001) after 12 weeks [1]. Phase 2b data (FASCINATE-2) corroborated a 34.1% liver fat reduction (P<0.002 vs. placebo) and 67% responder rate at 26 weeks [3]. Palmitate scarcity disrupts membrane microdomain organization (e.g., lipid rafts), impeding the assembly of oncogenic signaling complexes. For example, TVB-2640 reduces palmitoylation of Wnt and RAS proteins, blunting their membrane localization and downstream mitogenic signaling [7] [10]. Additionally, depleted palmitoyl-CoA pools inhibit protein palmitoylation of key inflammatory mediators like TNF-α receptors, contributing to reduced hepatic inflammation (evidenced by 16.5 U/L ALT decline; P<0.05) [3] [7].
FASN inhibition by TVB-2640 triggers a compensatory feedback loop via sterol regulatory element-binding protein 1 (SREBP-1), the master transcriptional regulator of lipogenic genes. Depleted palmitate pools reduce cholesterol esters that inhibit SREBP-1 processing, leading to increased nuclear translocation of active SREBP-1. Paradoxically, TVB-2640 counteracts this by destabilizing SREBP-1c protein via two mechanisms:
Table 3: Impact of TVB-2640 on Lipid Metabolism Biomarkers in Clinical Trials
Biomarker | Change from Baseline (TVB-2640 50 mg) | P-value vs. Placebo | Trial Phase | Reference |
---|---|---|---|---|
Liver fat content (MRI-PDFF) | –28.0% (relative reduction) | 0.001 | Phase 2a (FASCINATE-1) | [1] |
≥30% liver fat responders | 61% | <0.001 | Phase 2a (FASCINATE-1) | [1] |
ALT (liver enzyme) | –16.5 U/L | <0.05 | Phase 2b (FASCINATE-2) | [3] |
Enhanced Liver Fibrosis (ELF) score | –0.41 | <0.05 | Phase 2b (FASCINATE-2) | [3] |
LDL cholesterol | –12.4 mg/dL | <0.05 | Phase 2b (FASCINATE-2) | [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7